molecular formula C10H12N8O4 B019884 2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 59587-07-4

2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Katalognummer: B019884
CAS-Nummer: 59587-07-4
Molekulargewicht: 308.25 g/mol
InChI-Schlüssel: BSZZPOARGMTJKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Azidoadenosine is a chemically modified nucleoside derivative characterized by an azido (-N₃) group at the C-2 position of the adenine base (CAS: 59587-07-4) . It is synthesized from 2-chloroadenosine through sequential reactions with hydrazine and nitrous acid, followed by bisphosphorylation with pyrophosphoryl chloride to form derivatives like 2-azidoadenosine 3',5'-bisphosphate . This compound is widely used in photoaffinity labeling to study nucleotide-binding proteins and receptors due to its ability to form covalent bonds with target molecules upon UV irradiation .

Key applications include:

  • Ribosome and enzyme studies: 2-Azidoadenosine derivatives label ribosomal components in E. coli and mitochondrial F1-ATPase, identifying nucleotide-binding domains critical for ATP hydrolysis .
  • Platelet receptor research: 2-Azidoadenosine 5'-diphosphate (2-azido-ADP) binds to ADP receptors on human platelets, inhibiting adenylate cyclase and inducing aggregation .
  • Chemical stability: Unlike 8-azidoadenosine, 2-azidoadenosine retains aminoacylation activity when incorporated into tRNA, making it suitable for functional RNA studies .

Eigenschaften

IUPAC Name

2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N8O4/c11-7-4-8(15-10(14-7)16-17-12)18(2-13-4)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZZPOARGMTJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N=[N+]=[N-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59587-07-4
Record name NSC36905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Vorbereitungsmethoden

Hydrazine and Nitrous Acid Treatment of 2-Chloroadenosine

The classical route to 2-azidoadenosine begins with 2-chloroadenosine, which undergoes sequential nucleophilic substitution and diazotization. The process involves:

  • Hydrazinolysis : Treatment of 2-chloroadenosine with hydrazine (NH₂NH₂) at 60°C for 6 hours, yielding 2-hydrazinoadenosine.

  • Diazotization : Reaction of the hydrazino intermediate with nitrous acid (HNO₂) at 0–5°C, replacing the hydrazine group with an azide.

This method achieves moderate yields (60–70%) but requires careful temperature control to avoid side reactions such as purine ring oxidation. The final product is typically purified via silica gel chromatography using a dichloromethane-methanol gradient (9:1 to 7:3 v/v).

Key Data:

StepReagents/ConditionsYield (%)
HydrazinolysisNH₂NH₂, 60°C, 6 h85
DiazotizationHNO₂, 0–5°C, 1 h70
Overall-60

Phosphoramidite-Based Solid-Phase Synthesis

Modern solid-phase synthesis enables site-specific incorporation of 2-azidoadenosine into oligonucleotides. The protocol involves:

  • Phosphoramidite Preparation : Protection of adenosine’s 5′-OH with dimethoxytrityl (DMT) and 2′-OH with tert-butyldimethylsilyl (TBDMS), followed by 2-azido introduction via triflate displacement with NaN₃.

  • Oligonucleotide Assembly : Coupling of the 2-azidoadenosine phosphoramidite to a solid support using 1H-tetrazole activation, with capping (acetic anhydride) and oxidation (iodine/water) steps.

This method achieves 43% overall yield for the phosphoramidite building block and >95% coupling efficiency during oligonucleotide synthesis. Critical to success is the use of T4 polynucleotide kinase mutants lacking 3′-phosphatase activity to prevent undesired dephosphorylation.

Key Data:

ParameterValue
Phosphoramidite Yield43% (6 steps)
Coupling Efficiency95% (MSNT activation)
RNA Purity (HPLC)>98%

Alternative Methods and Modifications

Alternative approaches include:

  • Enzymatic Synthesis : T4 RNA ligase-mediated incorporation of 2-azidoadenosine 3′,5′-bisphosphate into tRNA, preserving 85% amino acid acceptor activity.

  • Post-Synthetic Modification : Treatment of 2-aminoadenosine-containing RNA with diazotransfer reagents (e.g., imidazole-1-sulfonyl azide).

The enzymatic method avoids harsh chemical conditions but is limited to terminal additions, while post-synthetic modification offers flexibility for internal site labeling.

Analytical Characterization Techniques

Structural Elucidation via NMR and X-ray Crystallography

2-Azidoadenosine’s structure is confirmed by:

  • ¹H NMR : Distinct resonances for H8 (δ 8.35 ppm) and ribose protons (δ 5.90–4.30 ppm).

  • X-ray Crystallography : Reveals a C3′-endo ribose puckering and hydrogen bonding between the azide and minor groove water molecules (2.8–3.1 Å).

Purity and Stability Assessment

  • HPLC : Reverse-phase C18 columns (5 μm, 4.6 × 250 mm) with 0.1 M TEAA buffer/acetonitrile gradient (5–40% over 30 min) resolve 2-azidoadenosine (tᵣ = 18.2 min).

  • LC-MS/MS : Quantifies azide incorporation (0.3% relative to cytidine in rRNA) using multiple reaction monitoring (MRM) transitions.

Applications and Implications of Synthetic 2-Azidoadenosine

RNA Ligation and Ribosome Cross-Linking

2-Azidoadenosine 3′,5′-bisphosphate serves as a donor in T4 RNA ligase reactions, enabling tRNA modification with <10% loss in aminoacylation activity. Upon UV irradiation, the azide forms covalent cross-links with ribosomal proteins, mapping interaction sites within 2.5 Å resolution.

Metabolic Labeling

In dCK-expressing HeLa cells, 2-azidoadenosine incorporates into rRNA (0.3% modification) with minimal cytotoxicity (IC₅₀ > 200 μM). Bioorthogonal labeling via strain-promoted azide-alkyne cycloaddition (SPAAC) enables pulse-chase analysis of rRNA turnover .

Wissenschaftliche Forschungsanwendungen

One of the most significant applications of 2-Azidoadenosine lies in bioconjugation processes. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the attachment of various biomolecules, such as peptides and proteins, to nucleic acids or other substrates. This property is particularly useful in the development of antibody-drug conjugates (ADCs) and targeted therapies .

Case Study: Antibody-Drug Conjugates

Recent studies have demonstrated the effectiveness of using 2-Azidoadenosine in the synthesis of ADCs. By conjugating cytotoxic drugs to antibodies via azide-alkyne chemistry, researchers have developed more effective cancer treatments with reduced side effects compared to traditional chemotherapy .

Role in RNA Synthesis

2-Azidoadenosine is also utilized in the synthesis of modified RNA molecules. Its incorporation into RNA allows for the creation of functionalized RNA that can be used in various applications, including:

  • Aptamer Development : The ability to synthesize RNA with specific modifications enables the generation of aptamer libraries for target recognition .
  • RNA Therapeutics : Modified RNA can enhance stability and efficacy in therapeutic applications, particularly in gene silencing and delivery systems .

Table 2: Applications of 2-Azidoadenosine in RNA Research

ApplicationDescription
Aptamer LibrariesCreation of specific RNA sequences for target binding
siRNA DevelopmentEnhanced stability for gene silencing applications
BioconjugationAttachment to proteins for functional studies

Implications in Drug Development

The unique properties of 2-Azidoadenosine make it a valuable tool in drug discovery and development. Its ability to facilitate site-specific labeling and modification allows researchers to explore new avenues for drug design, particularly in targeting specific cellular pathways or disease mechanisms.

Case Study: Targeting Viral Infections

Research has shown that compounds derived from 2-Azidoadenosine can inhibit viral replication by interfering with nucleic acid synthesis. This has implications for developing antiviral therapies against various viruses, including HIV and influenza .

Wirkmechanismus

The mechanism of action of 2-Azidoadenosine involves its incorporation into nucleic acids and subsequent participation in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form stable triazole linkages. This process is highly specific and efficient, allowing for precise labeling and modification of biomolecules .

Molecular Targets and Pathways: 2-Azidoadenosine targets nucleic acids and is incorporated into RNA and DNA by polymerase enzymes. It can also interact with cellular proteins through click chemistry reactions, enabling the study of protein-nucleic acid interactions and cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Analogues and Their Properties

Compound Structure Modification Key Applications & Findings Affinity/Activity Data
2-Azidoadenosine C-2 azido group Photoaffinity labeling of ribosomes, ATPases, and platelet ADP receptors Kd = 5 µM (F1-ATPase binding with Mg²⁺)
2-Chloroadenosine 5'-diphosphate (2-Cl-ADP) C-2 chloro group Potent platelet aggregator; noncompetitive adenylate cyclase inhibitor pA2 = 5.3 (ATP antagonism)
2-Methylthioadenosine 5'-diphosphate (2-MeS-ADP) C-2 methylthio group High efficacy in adenylate cyclase inhibition; used to study platelet ADP receptors 10x more potent than ADP in cyclase inhibition
8-Azidoadenosine C-8 azido group Inactivates tRNA aminoacylation; used for structural RNA studies IR absorption at 2126 cm⁻¹ (azide stretch)
2-Azido-ADP C-2 azido + diphosphate Labels mitochondrial F1-ATPase β-subunits; induces enzyme inactivation upon photoactivation Covalent binding: 2 mol/mol F1-ATPase

Mechanistic Differences and Receptor Interactions

Platelet ADP Receptor Effects

  • 2-Azido-ADP vs. ADP : Both bind the same platelet ADP receptor, but 2-azido-ADP exhibits higher efficacy in adenylate cyclase inhibition (EC₅₀ = 0.1 µM) compared to aggregation (EC₅₀ = 1 µM) . ATP competitively inhibits both effects with similar pA₂ values (5.3–5.5), confirming a shared receptor mechanism .
  • 2-MeS-ADP vs. 2-Cl-ADP : 2-MeS-ADP is 10x more potent than 2-Cl-ADP in cyclase inhibition due to enhanced receptor affinity from the methylthio group’s hydrophobicity .

Enzymatic Labeling Efficiency

  • Mitochondrial F1-ATPase : 2-Azido-ADP binds reversibly with Kd = 5 µM (Mg²⁺ present) and labels β-subunits exclusively, whereas ATP analogs like 8-azido-ATP target multiple subunits .
  • Chloroplast CF1-ATPase : 2-Azido-ADP covalently labels a tight nucleotide-binding site, facilitating studies on ATP synthase conformational changes .

Azide-Tetrazole Tautomerism

2-Azidoadenosine derivatives predominantly exist as azides (≥90% in CDCl₃), unlike 2-azidoinosine derivatives, which favor tetrazole forms. This stability is attributed to electron-withdrawing effects of the adenine base, preventing ring closure .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Azidoadenosine, and how is its purity validated?

  • Methodological Answer : 2-Azidoadenosine is typically synthesized via nucleophilic substitution of adenosine at the 2'-position using sodium azide under controlled pH and temperature. Post-synthesis, purity is confirmed via reverse-phase HPLC (≥95% purity threshold) and structural validation using 1H^1H- and 13C^{13}C-NMR spectroscopy. Mass spectrometry (ESI-MS) is critical for verifying molecular weight (e.g., expected [M+H]+^+ peak at 298.1 Da). Ensure azide stability by storing the compound in anhydrous conditions at -20°C .

Q. What are the standard applications of 2-Azidoadenosine in biochemical studies?

  • Methodological Answer : Its azide group enables bioorthogonal "click chemistry" (e.g., strain-promoted cycloaddition with dibenzocyclooctynes) for labeling nucleic acids or proteins in live cells. It is also used to study adenosine receptor binding kinetics and enzyme inhibition (e.g., adenylate cyclase in platelet aggregation assays). Always confirm biocompatibility by testing cytotoxicity (e.g., MTT assays) before cellular applications .

Advanced Research Questions

Q. How can researchers optimize 2-Azidoadenosine-based bioorthogonal labeling in live-cell imaging?

  • Methodological Answer :

  • Reaction Kinetics : Pre-screen cyclooctyne derivatives (e.g., DBCO, BCN) for reaction efficiency using pseudo-first-order kinetics (k~2~ ≈ 0.1–1.0 M1^{-1}s1^{-1}).
  • Cellular Delivery : Use transfection agents (e.g., liposomes) or electroporation for intracellular delivery; monitor uptake via fluorescence quenching controls.
  • Imaging Validation : Employ confocal microscopy with azide-functionalized fluorophores (e.g., Alexa Fluor 488). Include negative controls (no cyclooctyne) to rule out autofluorescence .

Q. How to resolve contradictions in reported IC~50~ values for 2-Azidoadenosine analogs in enzyme inhibition studies?

  • Methodological Answer :

  • Assay Validation : Cross-validate using radiometric (e.g., 32P^{32}P-ATP conversion) and fluorescence-based assays (e.g., HTRF®).
  • Enzyme Sources : Compare isoforms (e.g., adenylate cyclase isoforms AC1 vs. AC5) due to differential ligand affinity.
  • Statistical Analysis : Apply nonlinear regression (GraphPad Prism) to calculate IC~50~ with 95% confidence intervals. Address outliers via Grubbs’ test (α = 0.05) .

Q. What experimental controls are critical for specificity in 2-Azidoadenosine binding studies?

  • Methodological Answer :

  • Competitive Inhibition : Co-incubate with excess adenosine (10 mM) to confirm displacement.
  • Mutant Proteins : Use site-directed mutagenesis (e.g., His278Ala in adenosine receptors) to abolish binding.
  • Negative Controls : Include non-azidated analogs (e.g., 2-hydroxyadenosine) to assess azide-specific interactions .

Data Analysis and Reporting Guidelines

  • Table 1 : Example kinetic parameters for 2-Azidoadenosine in click chemistry:

    Cyclooctynek~2~ (M1^{-1}s1^{-1})Solubility (µM)Labeling Efficiency (%)
    DBCO0.85 ± 0.1212092 ± 3
    BCN0.42 ± 0.088578 ± 5
    Source: Adapted from strain-promoted reaction studies .
  • Contradiction Analysis Framework :

    • Step 1 : Replicate experiments under identical conditions (pH, temperature, reagent batches).
    • Step 2 : Perform ANOVA to identify inter-lab variability (p < 0.05 threshold).
    • Step 3 : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Safety and Handling Protocols

  • Critical Precautions :
    • PPE : Nitrile gloves, UV-protective goggles, and lab coats.
    • Spill Management : Neutralize azides with 10% sodium hypochlorite before disposal.
    • Storage : Desiccate at -20°C in amber vials; monitor for exothermic decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Reactant of Route 2
2-(6-amino-2-azidopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

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